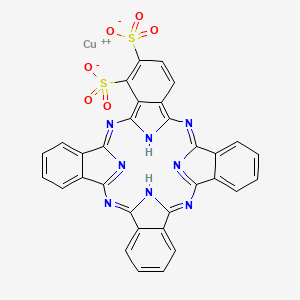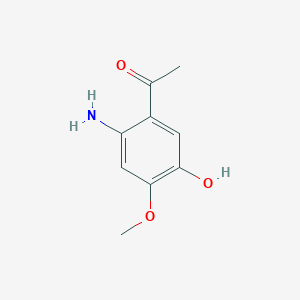
7-(Dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tiquizium bromide is an organic bromide salt of tiquizium, known for its antispasmodic properties. It is primarily used to treat convulsions and hypermobility in conditions such as gastritis, gastric ulcer, duodenal ulcer, enteritis, irritable bowel syndrome, gallbladder disease, biliary tract disease, and urolithiasis . The compound has a molecular formula of C19H24NS2.Br and is classified as a muscarinic antagonist, which means it blocks the actions of acetylcholine at muscarinic receptors .
Métodos De Preparación
The synthesis of tiquizium bromide involves several steps:
Starting Materials: The reaction begins with 2-piperidineethanol and acrylonitrile.
Formation of N-(2-cyanoethyl)piperidine-2-ethanol: This intermediate is formed by reacting 2-piperidineethanol with acrylonitrile.
Conversion to Chloronitrile: The intermediate is then treated with thionyl chloride (SOCl2) to form the chloronitrile.
Cyclization: The chloronitrile undergoes cyclization with sodium hydride (NaH) to form 3-cyanoquinolizidine.
Hydrolysis: The cyano group is hydrolyzed with ethanol and hydrochloric acid to yield ethyl quinolizidine-3-carboxylate.
Grignard Reaction: The carboxylate reacts with 2-thienylmagnesium bromide to form thienyl-3-quinolizidinyl methanol.
Dehydration: This intermediate is dehydrated with hydrochloric acid in ethanol to produce 3-(di-2-thienylmethylene)quinolizidine.
Quaternization: Finally, the compound is quaternized with methyl bromide in acetone to form tiquizium bromide.
Análisis De Reacciones Químicas
Tiquizium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction:
Major Products: The primary product of these reactions is the quaternary ammonium salt, which is the active form of tiquizium bromide.
Aplicaciones Científicas De Investigación
Tiquizium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of muscarinic antagonists and their interactions with receptors.
Biology: The compound is utilized to investigate the physiological effects of muscarinic receptor blockade, particularly in smooth muscle tissues.
Mecanismo De Acción
Tiquizium bromide exerts its effects by competitively blocking muscarinic acetylcholine receptors (mAChRs). These receptors are G protein-coupled receptors found in smooth muscles, cardiac muscles, and various exocrine glands. By inhibiting the binding of acetylcholine, tiquizium bromide prevents the cascade of intracellular events that lead to smooth muscle contraction and increased glandular secretions. This results in the relaxation of smooth muscles and a reduction in secretions, making it effective in treating conditions like irritable bowel syndrome and peptic ulcers .
Comparación Con Compuestos Similares
Tiquizium bromide is unique among muscarinic antagonists due to its specific structure and high affinity for muscarinic receptors. Similar compounds include:
Hyoscine butylbromide: Another antispasmodic used to treat gastrointestinal disorders.
Atropine: A well-known muscarinic antagonist with broader applications, including as a pre-anesthetic medication.
Oxybutynin: Used primarily to treat overactive bladder by inhibiting muscarinic receptors in the bladder.
Tiquizium bromide stands out due to its specific efficacy in treating gastrointestinal and biliary tract disorders, as well as its relatively low incidence of side effects compared to other muscarinic antagonists .
Propiedades
IUPAC Name |
7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24NS2.BrH/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18;/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBNGRDAHSELMQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate](/img/structure/B12840687.png)
![Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide](/img/structure/B12840693.png)

![6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12840702.png)









